Gondadotropin-releasing hormone agonist, used to treat hormone-responsive cancers such as prostate and breast cancer. Synthetic nonapeptide agonist analog of LH-RH. Antineolpastic (hormonal). Buserelin is a Gonadotropin-releasing hormone agonist (GnRH agonist). The drug's effects are dependent on the frequency and time course of administration. GnRH is released in a pulsatile fashion in the postpubertal adult. Initial interaction of any GnRH agonist, such as buserelin, with the GnRH receptor induces release of FSH and LH by gonadotrophes.
Synthesis Analysis
Several methods exist for the synthesis of Buserelin acetate, primarily involving solid-phase peptide synthesis techniques. One approach utilizes Fmoc (fluorenylmethoxycarbonyl) chemistry for sequential addition of amino acids on a solid support, followed by cleavage and deprotection to obtain the crude peptide. [] Purification using high-performance liquid chromatography (HPLC) yields the desired Buserelin acetate. []
Mechanism of Action
Initial Stimulation: Upon binding, it triggers the release of LH and FSH, leading to a transient increase in their circulating levels. []
Desensitization and Downregulation: Continuous exposure to Buserelin acetate leads to receptor desensitization and internalization. This downregulates GnRH receptors, diminishing their responsiveness to further stimulation. Consequently, LH and FSH secretion decreases significantly, resulting in a hypogonadal state. []
Physical and Chemical Properties Analysis
Reproductive Physiology:
Ovulation Induction: Utilized in animal models to synchronize ovulation for timed artificial insemination and embryo transfer procedures. [, , , , , , ]
Studying the Hypothalamic-Pituitary-Gonadal (HPG) Axis: Used to investigate the intricate feedback mechanisms governing hormone regulation within the HPG axis. []
Endocrinology:
Modeling Hormone-Dependent Conditions: Employed in animal models to mimic hypogonadal states for studying conditions such as endometriosis, prostate cancer, and precocious puberty. [, , , ]
Drug Delivery Systems:
Sustained Release Formulations: Researchers have explored encapsulating Buserelin acetate within nanoparticles or microspheres for controlled and prolonged drug release, potentially improving therapeutic outcomes. [, , , , ]
Applications
Investigating the Role of GnRH in Non-Reproductive Tissues: Emerging evidence suggests that GnRH and its receptors may play a role in other tissues, including the immune system and central nervous system. Buserelin acetate serves as a tool to explore these non-classical functions of GnRH. []
Related Compounds
Buserelin
[5-D-Tyrosine]buserelin Acetate
Compound Description: This compound is a diastereomer of buserelin acetate, where the L-tyrosine at position 5 is replaced with D-tyrosine. This substitution is used in analytical chemistry to assess the authenticity of buserelin acetate pharmaceutical substances using NMR spectroscopy.
Relevance: The differing spectral characteristics of [5-D-tyrosine]buserelin acetate compared to buserelin acetate, especially in deuterated water, make it a valuable tool for confirming the identity and purity of buserelin acetate in pharmaceutical preparations.
Dinoprost
Compound Description: Dinoprost is a naturally occurring prostaglandin F2α (PGF2α) used to treat cystic ovarian disease (COD) in dairy cows.
Relevance: Dinoprost acts as a therapeutic alternative to buserelin acetate in specific presentations of COD. While both ultimately aim to restore normal ovarian function, their mechanisms differ. Dinoprost primarily acts by regressing the corpus luteum, whereas buserelin acetate initially stimulates and then downregulates the hypothalamic-pituitary-gonadal axis.
Nafarelin Acetate
Compound Description: Nafarelin acetate, like buserelin acetate, is a GnRH agonist. It is used in in-vitro fertilization (IVF) treatment for similar purposes.
Relevance: Nafarelin acetate serves as a direct comparator to buserelin acetate in IVF treatment protocols. While both drugs demonstrated comparable efficacy in inducing ovulation and achieving pregnancy, studies suggest that nafarelin acetate might require lower doses of human menopausal gonadotropin for stimulation, potentially impacting treatment costs.
Human Chorionic Gonadotropin (hCG)
Compound Description: hCG is a hormone naturally produced during pregnancy. In clinical settings, it's used to induce ovulation, often in conjunction with IVF treatments. [, ]
Relevance: hCG often acts synergistically with buserelin acetate in IVF protocols. Buserelin acetate downregulates the natural hormonal axis, while hCG, administered later in the cycle, mimics the LH surge to trigger final oocyte maturation and ovulation. [, ]
Dimethyl-β-cyclodextrin (DM-β-CyD)
Compound Description: DM-β-CyD is a cyclic oligosaccharide with a hydrophobic cavity used for forming inclusion complexes with drugs, enhancing their stability and solubility. [, ]
Relevance: DM-β-CyD forms an inclusion complex with buserelin acetate. This interaction protects buserelin acetate from enzymatic degradation, improving its stability in pharmaceutical preparations. [, ]
Maltosyl-β-cyclodextrin (G2-β-CyD)
Compound Description: G2-β-CyD is another cyclodextrin derivative, similar in structure and function to DM-β-CyD, also capable of forming inclusion complexes to enhance drug stability.
Relevance: Like DM-β-CyD, G2-β-CyD can interact with and protect buserelin acetate from enzymatic degradation by alpha-chymotrypsin. This protection occurs through two mechanisms: by forming a non-productive complex with buserelin acetate and by directly inhibiting the protease activity.
Compound Description: DE-β-CyD is a chemically modified β-cyclodextrin designed to improve drug solubility and provide sustained release.
Relevance: When DE-β-CyD forms a complex with buserelin acetate, it significantly slows down the release of buserelin acetate, offering the potential for developing long-acting injectable formulations for chronic endocrine disorders.
Carp Pituitary Extract (CPE)
Compound Description: CPE contains gonadotropins extracted from the pituitary gland of carp fish. Traditionally, it has been used in aquaculture to induce reproduction in fish.
Relevance: CPE serves as a comparator to buserelin acetate in inducing reproduction, particularly in fish species. While CPE offers a more “natural” approach, buserelin acetate often provides more consistent and predictable results.
Compound Description: PMSG is a hormone extracted from the serum of pregnant mares, used to induce estrus and ovulation in various animal species.
Relevance: PMSG is often incorporated into estrus synchronization protocols in conjunction with buserelin acetate, particularly in buffalo. The combined approach aims to optimize follicle development and ovulation, ultimately leading to improved conception rates.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
The gonadotrophin releasing hormone (GnRH) agonist buserelin is a promising new agent in the treatment of a variety of disorders in gynaecology and andrology, paediatrics and oncology. While a single dose of buserelin stimulates the release of pituitary gonadotrophins, multiple doses produce reversible pituitary desensitisation, and this specific blockade of gonadotrophin support to the gonads provides the basis for the drug’s efficacy in conditions dependent on sex hormone secretion. Thus, buserelin provides comparable efficacy to orchidectomy or high dose estrogens in the treatment of hormone-sensitive prostate cancer and exhibits a lower incidence of adverse effects. Buserelin also appears promising in hormone-sensitive premenopausal breast cancer. Extensive studies have proven the value of buserelin in endometriosis, where it produces a transient remission with gradual recurrence of the disease on cessation of treatment. Buserelin represents a first-line treatment of central precocious puberty.
BI-891065 is a SMAC mimetic with potential antineoplastic activity. Upon administration, BI 891065 targets and binds to the Smac binding groove on IAPs, including the caspase inhibitor X chromosome-linked IAP (XIAP) and the cellular IAPs 1 and 2. This inhibits the activities of these IAPs and promotes the induction of apoptosis through apoptotic signaling pathways. IAPs are overexpressed by many cancer cell types and suppress apoptosis by binding to and inhibiting certain caspases.
BI-847325 is a selective dual MEK/Aurora kinase inhibitor with IC50 values of 3, 25, 15, 25, and 4 nM for X. laevis Aurora B, human Aurora A and Aurora C, and human MEK1 and MEK2, respectively. It can inhibit the growth and survival of both treatment-naive and drug-resistant melanoma cell lines, decreasing the expression of MEK and Mcl-1 while increasing the expression of pro-apoptotic protein Bim. At 70 mg/kg, BI-847325 induces apoptosis in treatment-naive and drug-resistant xenografted melanoma in vivo. BI-847325 is an orally available dual inhibitor of mitogen-activated protein kinase kinase (MEK) and Aurora kinases, with potential antineoplastic activity. Upon oral administration, MEK/Aurora kinase inhibitor BI 847325 selectively binds to and inhibits the activity of MEK, which both prevents the activation of MEK-dependent effector proteins and inhibits growth factor-mediated cell signaling. BI 847325 also binds to and inhibits the activity of the Aurora kinases A, B and C which may disrupt the assembly of the mitotic spindle apparatus, prevent chromosome segregation, and inhibit both cellular division and proliferation in Aurora kinase-overexpressing tumor cells.
BI-894999 is a potent and selective BET inhibitor potentially useful for the Treatment of hematological malignancies by repression of super-enhancer driven oncogenes. BI-894999 is a highly potent drug, particularly in hematological cell lines (n>40) such as MM, AML and lymphoma. BI 894999 treatment leads to G1 arrest and subsequent apoptosis. BI 894999 is found to regulate a very distinct set of genes. As already known.
BI-882370 is an orally bioavailable RAF inhibitor with IC50 values of 0.8, 0.8, and 0.6 nM for B-RAFV600E, wild-type B-RAF, and C-RAF in the DFG-out inactive conformation, respectively. It is selective for RAF over a panel of kinases, including LCK, KIT, Src, LYNA, LYNB, and PDGFR (IC50s = 49, 415, 485, 750, 715, and 1,220 nM, respectively). It inhibits proliferation of human B-RAF-mutant melanoma cells when used at concentrations ranging from 1 to 10 nM. It reduces tumor growth in multiple B-RAF-mutant melanoma and colorectal carcinoma mouse xenograft models when administered at a dose of 25 mg/kg twice per day. BI-882370, alone and in combination with trametinib, induces tumor regression in an A375 melanoma mouse xenograft model with no resistance developing within three or five weeks, respectively. BI 882370 is a highly potent and selective RAF inhibitor that binds to the DFG-out (inactive) conformation of the BRAF kinase. BI 882370 inhibits proliferation of human BRAF-mutant melanoma cells with 100× higher potency (1-10 nmol/L) than vemurafenib.